

Application Notes and Protocols for Studying Necroptosis Pathways with RIPK2-IN-3

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Compound of Interest

Compound Name: *RIPK2-IN-3*

Cat. No.: *B3390941*

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Introduction

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious disease, and ischemia-reperfusion injury. Unlike the immunologically silent process of apoptosis, necroptosis is inherently pro-inflammatory, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs). The core signaling cascade of necroptosis is mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).^{[1][2]}

RIPK2, a distinct member of the RIP kinase family, is primarily known for its central role in innate immunity as a key downstream signaling molecule for the bacterial sensors NOD1 and NOD2.^{[3][4]} Upon activation, RIPK2 mediates pro-inflammatory signaling through pathways such as NF- κ B. While the canonical necroptosis pathway does not involve RIPK2, investigating the effects of RIPK2 inhibitors on necroptotic cell death can provide valuable insights into potential signaling crosstalk between these distinct inflammatory pathways.

This document provides information on the RIPK2 inhibitor, **RIPK2-IN-3**, and details protocols for its hypothetical application in the study of necroptosis.

RIPK2-IN-3: A Tool for Investigating RIPK2 Function

RIPK2-IN-3 (also known as FCG806791773) is a small molecule inhibitor of RIPK2. While its direct application in necroptosis research is not extensively documented, its inhibitory activity against RIPK2 makes it a potential tool for exploring non-canonical signaling interactions.

Quantitative Data for RIPK2-IN-3

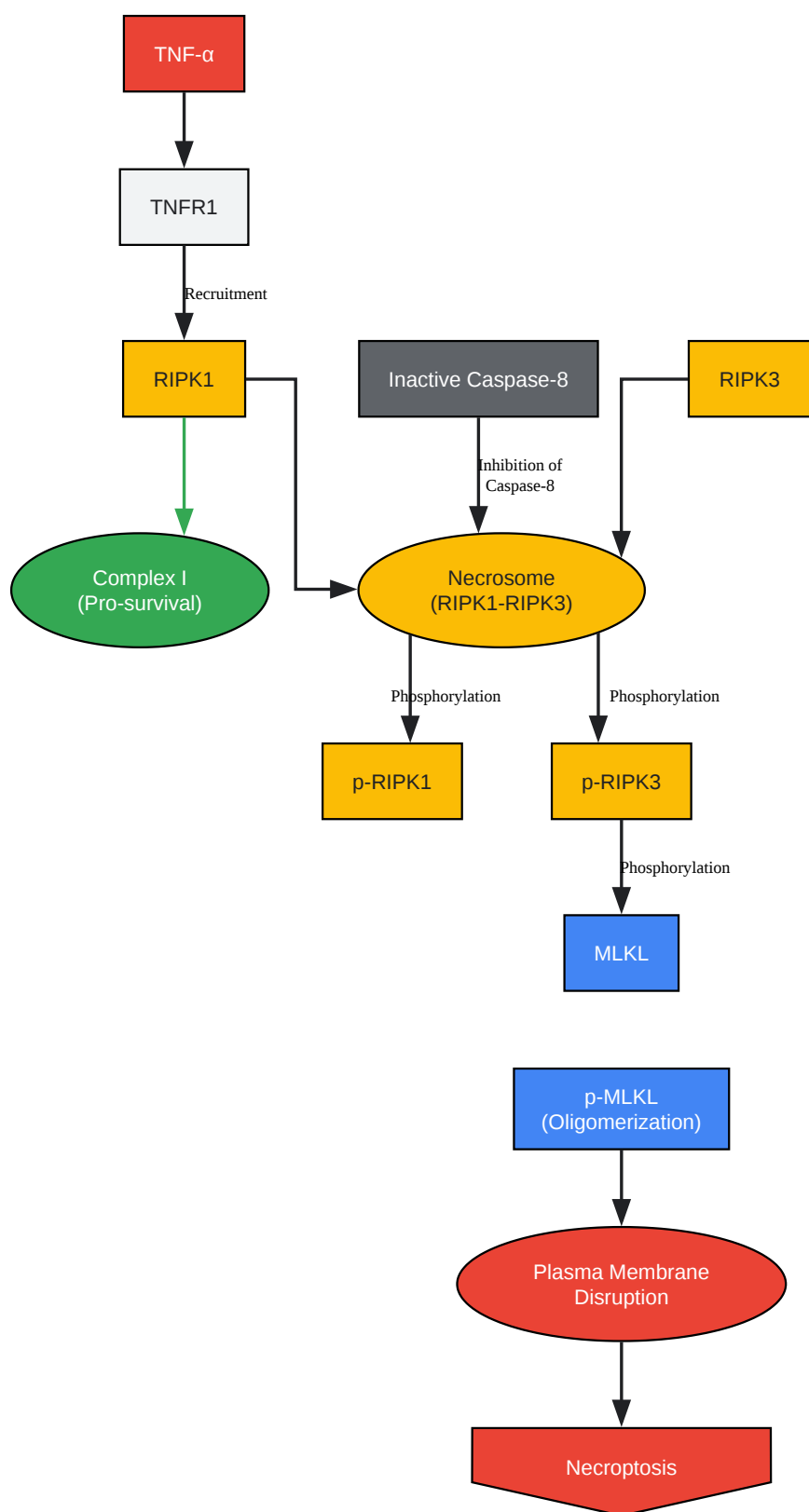
Compound Name	Target	IC50	CAS Number
RIPK2-IN-3	Recombinant truncated RIPK2	6.39 μ M	1290490-78-6

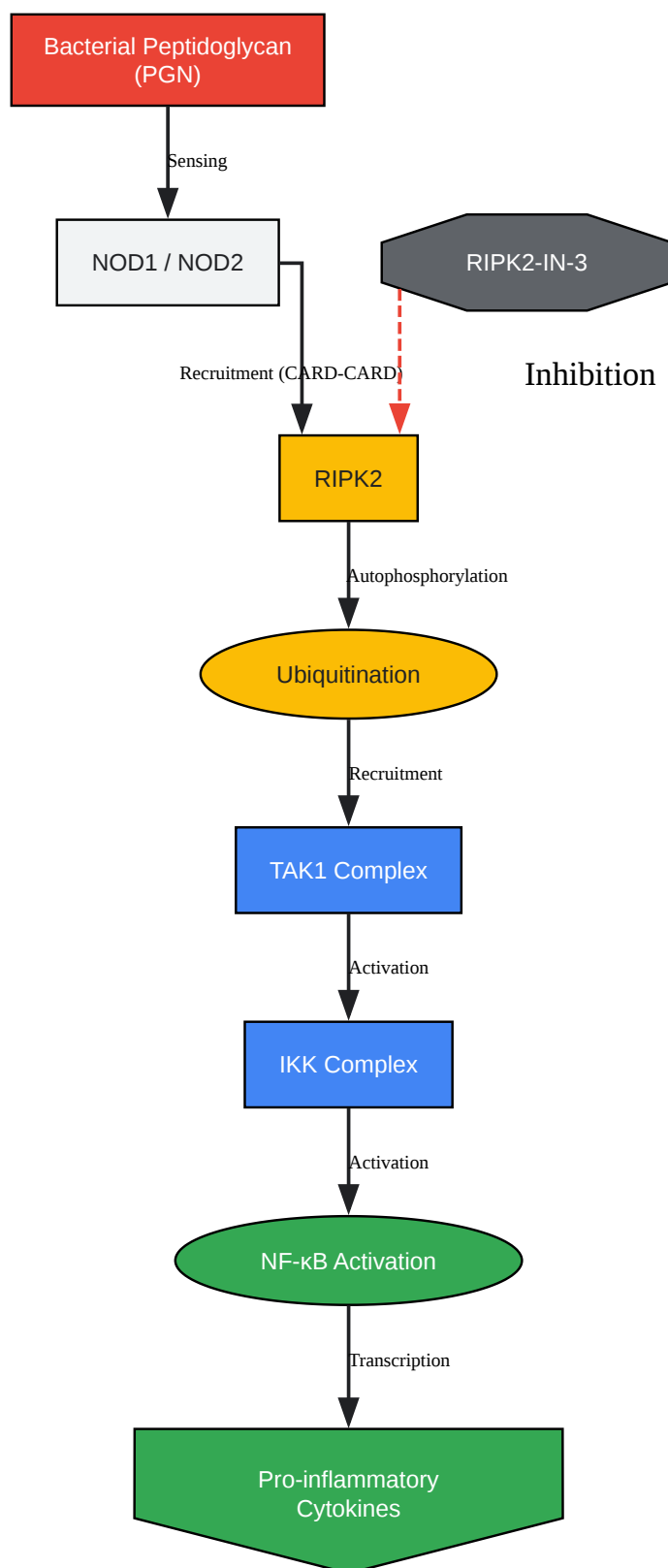
Signaling Pathways

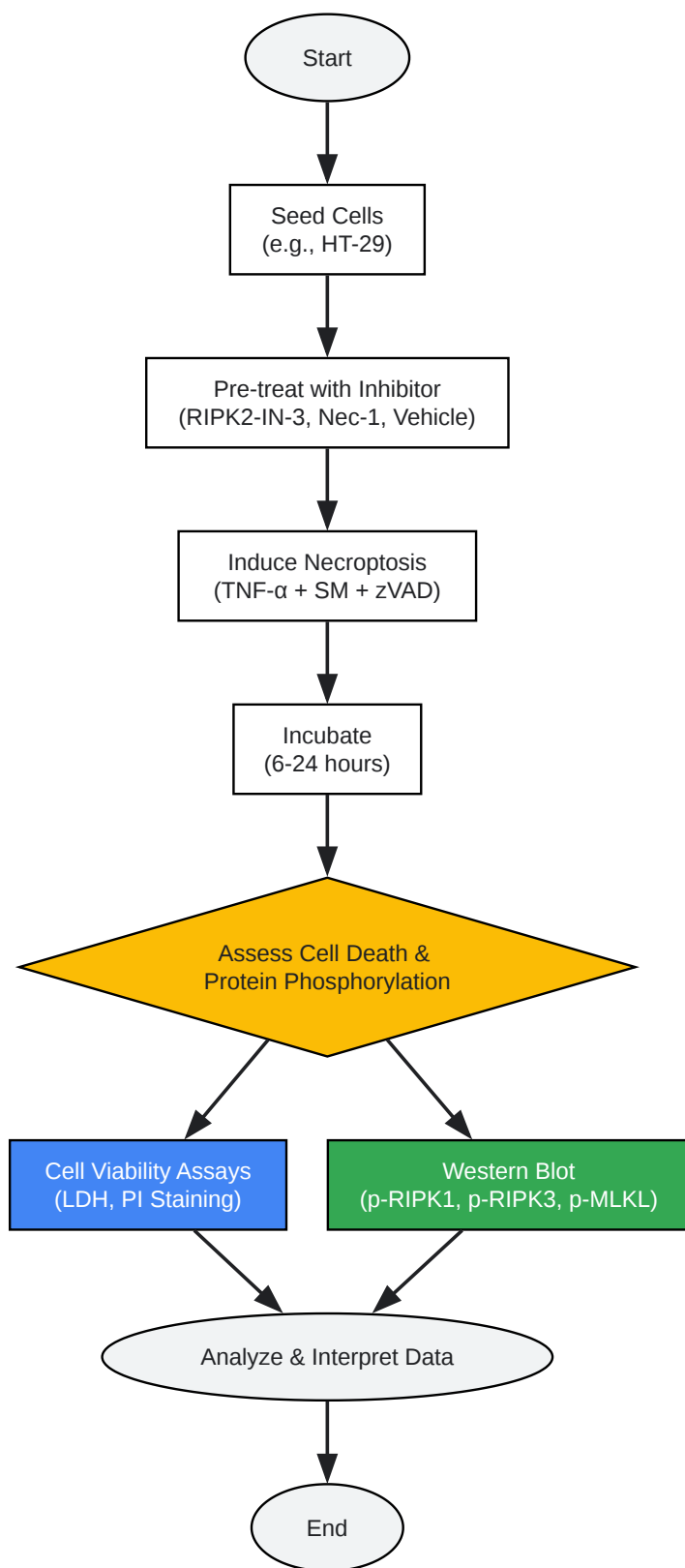
To effectively design and interpret experiments, it is crucial to understand the distinct signaling pathways of necroptosis and RIPK2-mediated inflammation.

Canonical Necroptosis Pathway

The most well-characterized necroptosis pathway is initiated by TNF- α . In the absence of active Caspase-8, RIPK1 and RIPK3 are phosphorylated and form a complex called the necrosome. Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture.^{[5][6]}







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